molecular formula C13H15NO4 B1413177 {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid CAS No. 2108442-33-5

{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid

Cat. No.: B1413177
CAS No.: 2108442-33-5
M. Wt: 249.26 g/mol
InChI Key: ALNOEVTWLXECRD-UHFFFAOYSA-N
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Description

“{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid” is a chemical compound with the CAS Number: 2108442-33-5. It has a molecular weight of 249.27 and its IUPAC Name is 2- ( (1- (2-methoxyethyl)-1H-indol-4-yl)oxy)acetic acid . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C13H15NO4/c1-17-8-7-14-6-5-10-11(14)3-2-4-12(10)18-9-13(15)16/h2-6H,7-9H2,1H3,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 249.27 .

Scientific Research Applications

Synthesis and Fluorescence Studies

  • Synthesis of Carboxylic Acid Derivatives : Research has been conducted on the synthesis of fluorescent carboxylic acid derivatives that include a similar moiety to {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid. These compounds have been studied for their fluorescence properties in various solvents, indicating potential applications in fluorescence-based detection and analysis (Mitra et al., 2013).

Chemical Synthesis and Modification

  • Novel Indole-Benzimidazole Derivatives : A study describes the preparation of 2-methylindole-3-acetic acid and its 5-methoxy derivative, showcasing the versatility of indole carboxylic acids in chemical synthesis, which could include derivatives similar to this compound (Wang et al., 2016).
  • Synthesis of 2-(1H-Indol-3-yl)acetohydrazides : This research involves the transformation of 2-(1H-Indol-3-yl)acetic acid, which is structurally similar to the compound of interest, highlighting its potential in synthesizing various derivatives with biological activity (Rubab et al., 2017).

Biomedical Analysis

  • Novel Fluorophore for Biomedical Analysis : A study on 6-methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, demonstrates its strong fluorescence in a wide pH range, indicating potential applications in biomedical analysis and labeling (Hirano et al., 2004).

Antioxidant Evaluation

  • Novel Indole-3-Acetic Acid Analogues : This research evaluates the antioxidant properties of indole-3-acetic acid derivatives, suggesting that similar structures, like this compound, could possess significant antioxidant activities (Naik et al., 2011).

Unique Indoloketopiperazines

  • Intramolecular Ugi Reaction : A study presents the synthesis of unique indoloketopiperazine derivatives using a compound similar to this compound, indicating its potential in the creation of novel pharmaceutical compounds (Ghandi et al., 2012).

Properties

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-8-7-14-6-5-10-11(14)3-2-4-12(10)18-9-13(15)16/h2-6H,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNOEVTWLXECRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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